Product packaging for 1-(2,4-Dinitrophenyl)-2-methylpiperazine(Cat. No.:CAS No. 1240581-60-5)

1-(2,4-Dinitrophenyl)-2-methylpiperazine

Cat. No.: B6332385
CAS No.: 1240581-60-5
M. Wt: 266.25 g/mol
InChI Key: IORQFQFFZQLXIQ-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Derivatives in Contemporary Chemical Sciences

Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions, serves as a crucial scaffold in modern chemical sciences. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials. The piperazine ring's conformational flexibility and its ability to be substituted at its nitrogen atoms allow for the fine-tuning of a molecule's physicochemical properties, such as solubility and basicity. chemicalbook.com This adaptability makes piperazine derivatives prevalent in drug discovery, where they are often used to optimize pharmacokinetic profiles and to position pharmacophoric groups for effective interaction with biological targets. chemicalbook.com Their applications span a wide range of therapeutic areas, including their use as antihistamines, antipsychotics, and anti-cancer agents. nepjol.inforesearchgate.net

The Significance of Dinitrophenyl Moieties in Organic and Medicinal Chemistry

The 2,4-dinitrophenyl (DNP) group is a well-known functional moiety in organic chemistry, often utilized in derivatization reactions to identify aldehydes and ketones. rroij.com The strong electron-withdrawing nature of the two nitro groups on the phenyl ring makes the carbon atom to which a leaving group is attached highly susceptible to nucleophilic aromatic substitution. This reactivity is fundamental in the synthesis of various DNP-substituted compounds. rroij.com In medicinal chemistry, the DNP moiety has been investigated for its biological activities. For instance, 2,4-dinitrophenol (B41442) itself is known to be an uncoupler of oxidative phosphorylation. google.com The incorporation of the DNP group into other molecules can significantly alter their electronic and biological properties. sigmaaldrich.com

Rationale and Scope of Research on 1-(2,4-Dinitrophenyl)-2-methylpiperazine

The compound this compound combines the structural features of both a piperazine derivative and a dinitrophenyl moiety. The rationale for its study lies in the potential synergistic or novel properties arising from this combination. The methyl group at the 2-position of the piperazine ring introduces chirality and steric bulk, which can influence its binding to biological targets and its metabolic stability. Research into this specific molecule would aim to elucidate its unique chemical and physical properties, explore its reactivity, and investigate its potential applications, likely in areas where similar piperazine and dinitrophenyl compounds have shown promise. The scope of such research would encompass its synthesis, structural characterization, and evaluation of its biological or material properties.

Historical Context of Related Dinitrophenyl-Substituted Heterocycles

The study of dinitrophenyl-substituted heterocycles has a long history, initially driven by the need for analytical reagents. The reaction of 2,4-dinitrofluorobenzene (Sanger's reagent) with the N-terminal amino acids of peptides was a landmark in protein chemistry. This foundational work paved the way for the exploration of other dinitrophenyl-substituted amines and heterocycles. In the mid-20th century, research expanded to investigate the biological activities of these compounds, with some showing antimicrobial or other pharmacological effects. sigmaaldrich.com The synthesis and reactivity of compounds like 1-(2,4-dinitrophenyl)piperidine (B1330131) and other related structures have been documented, providing a basis for understanding the chemical behavior of this compound. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O4 B6332385 1-(2,4-Dinitrophenyl)-2-methylpiperazine CAS No. 1240581-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dinitrophenyl)-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-8-7-12-4-5-13(8)10-3-2-9(14(16)17)6-11(10)15(18)19/h2-3,6,8,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORQFQFFZQLXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

A probable synthetic route to 1-(2,4-dinitrophenyl)-2-methylpiperazine involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670) with 2-methylpiperazine (B152721). This reaction is analogous to the synthesis of similar dinitrophenyl-piperazine and -piperidine derivatives. chemicalbook.comsigmaaldrich.com The lone pair of electrons on one of the nitrogen atoms of 2-methylpiperazine attacks the electron-deficient carbon atom of 1-chloro-2,4-dinitrobenzene, leading to the displacement of the chloride ion.

The reaction would likely be carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid formed as a byproduct. Purification of the final product could be achieved through techniques such as column chromatography or recrystallization.

Characterization of the synthesized this compound would involve a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the dinitrophenyl ring, as well as signals for the protons of the methyl and piperazine (B1678402) ring systems.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine in the piperazine ring (if unreacted), C-H bonds, aromatic C=C bonds, and the strong symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups.

Chemical and Physical Properties

Interactive Data Table: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₁₁H₁₄N₄O₄Based on chemical structure
Molecular Weight 266.26 g/mol Calculated from the molecular formula
Appearance Likely a yellow or orange crystalline solidBased on the chromophoric dinitrophenyl group and properties of similar compounds rroij.com
Solubility Expected to be soluble in many organic solvents and aqueous acidic solutionsGeneral solubility of similar organic compounds and the basic nature of the piperazine (B1678402) ring
Melting Point Not determined experimentally; likely a defined melting point characteristic of a pure crystalline solidGeneral property of pure organic compounds

Applications in Research

Given the absence of specific studies on 1-(2,4-dinitrophenyl)-2-methylpiperazine, its research applications remain speculative. However, based on the known activities of its constituent moieties, several potential areas of investigation can be proposed:

Medicinal Chemistry: As many piperazine (B1678402) derivatives exhibit a wide range of biological activities, this compound could be screened for its potential as an antimicrobial, anticancer, or CNS-active agent. nepjol.inforesearchgate.net The dinitrophenyl group might confer specific cytotoxic or enzymatic inhibitory properties.

Chemical Probes: The dinitrophenyl group is a known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. This property could be exploited to develop chemical probes for immunological studies.

Material Science: The presence of nitro groups suggests potential applications in the field of energetic materials or as a component in charge-transfer complexes. nepjol.info

Vii. Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The role of artificial intelligence (AI) and machine learning (ML) is rapidly expanding in the chemical and pharmaceutical sciences, offering powerful tools to accelerate discovery and optimization processes. nih.gov For 1-(2,4-Dinitrophenyl)-2-methylpiperazine, AI/ML could be leveraged to overcome the time-consuming and costly nature of traditional research. nih.gov

De Novo Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), could design novel analogues of this compound with enhanced properties. nih.gov

Property Prediction: Advanced ML algorithms can predict the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, efficacy, and potential off-target effects of the compound and its derivatives, thereby reducing development costs. nih.gov

Interaction Discovery: Algorithms like Signed Iterative Random Forest (SiRF) can be employed to identify potential synergistic or antagonistic interactions with other molecules or biological targets, which is crucial for developing combination therapies or understanding complex biological responses. nih.gov

Target Identification: AI can analyze vast biological datasets to identify and validate new potential protein targets for this compound, potentially repurposing it for new therapeutic areas. youtube.com

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Technique Potential Application Expected Outcome
Deep Neural Networks (DNNs) Prediction of ADME-Tox properties. nih.gov Early-stage filtering of derivatives with unfavorable profiles.
Generative Adversarial Networks (GANs) Design of novel derivatives with optimized binding affinity. nih.gov Generation of a virtual library of potent and specific analogues.
Signed Iterative Random Forest (SiRF) Identification of synergistic interactions with known drugs. nih.gov Discovery of novel combination therapies for complex diseases.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

Understanding the precise mechanism of action of this compound at a molecular level is critical for its development. Time-resolved spectroscopy techniques, which can monitor chemical and biological processes on femtosecond to second timescales, offer a window into these dynamics. Future studies could employ methods like transient absorption spectroscopy and time-resolved fluorescence to investigate the compound's interaction with biological targets. These studies could elucidate the kinetics of binding, conformational changes in the target protein upon binding, and the formation of transient intermediates that are invisible to conventional steady-state methods.

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The synthesis of piperazine (B1678402) derivatives often involves multi-step processes that may generate significant waste. eurekaselect.com Future research must focus on developing novel synthetic routes to this compound that are not only efficient but also adhere to the principles of green chemistry, particularly atom economy. One promising avenue is the replacement of hazardous reagents, such as alkyl halides, with more benign alternatives like alcohols for the N-alkylation steps. eurekaselect.com Another approach involves catalytic C-H activation to directly functionalize the piperazine or dinitrophenyl rings, thereby reducing the number of synthetic steps and the need for protecting groups. The development of one-pot syntheses or flow chemistry processes could also significantly improve the efficiency and scalability of production.

Table 2: Comparison of Hypothetical Synthetic Approaches

Synthetic Step Traditional Method Potential Novel Method with Enhanced Atom Economy
Piperazine Functionalization N-alkylation using alkyl halides Direct N-alkylation using alcohols eurekaselect.com
Ring Coupling Multi-step classical coupling reactions Palladium-catalyzed cross-coupling or C-H activation

Development of Targeted Chemical Probes and Biosensors

The unique structure of this compound, particularly the dinitrophenyl moiety, makes it an interesting scaffold for the development of chemical probes and biosensors. pitt.edu The dinitrophenyl group is a well-known hapten and can be recognized by specific antibodies, a principle that could be exploited in immunoassays.

Future work could focus on:

Fluorescent Probes: Attaching a fluorophore to the piperazine ring could create a "turn-on" or "turn-off" fluorescent probe for detecting specific enzymes or metal ions. nih.gov The binding event would alter the electronic environment of the fluorophore, leading to a change in its emission.

Electrochemical Biosensors: The compound could be immobilized on an electrode surface to create a biosensor. mdpi.com For instance, if the compound binds to a specific analyte, it could trigger a measurable change in current or impedance, allowing for sensitive detection. mdpi.com

Affinity-Based Probes: The molecule could be functionalized with a reactive group to create an affinity-based probe that covalently labels its biological target, facilitating target identification and validation.

Uncovering Unexplored Biological Pathways and Therapeutic Potentials

The piperazine scaffold is a privileged structure in medicinal chemistry, found in drugs with diverse activities. researchgate.net While the specific biological profile of this compound is not extensively documented, related phenylpiperazine and dinitrophenyl compounds provide clues to its potential. Phenylpiperazine derivatives have shown promise as anticancer agents, potentially by acting as topoisomerase II inhibitors and binding to the minor groove of DNA. nih.gov Other piperazine-containing molecules exhibit a wide range of central nervous system (CNS) activities, modulating neurotransmitter systems like serotonin (B10506) and dopamine. researchgate.net

Future research should systematically screen this compound against a broad panel of biological targets to uncover new therapeutic potentials. Areas of interest could include:

Oncology: Investigating its activity against various cancer cell lines and its mechanism of action, such as the inhibition of kinases or effects on DNA repair pathways. researchgate.netnih.gov

Neuroscience: Evaluating its potential to modulate CNS receptors and its utility in models of psychiatric or neurodegenerative disorders. researchgate.netnih.gov

Infectious Diseases: Screening for antimicrobial or antiviral activity, as the piperazine core is present in several anti-infective agents.

Table 3: Potential Therapeutic Areas Based on Related Compound Activity

Related Compound Class Known Biological Activity Potential Therapeutic Area for this compound
Phenylpiperazine derivatives Anticancer activity, Topoisomerase II inhibition nih.gov Oncology
Pyrimidinyl-piperazines Atypical antipsychotic effects, sigma receptor binding nih.gov Psychiatry, Neurology

Sustainable Synthesis and Green Chemistry Approaches

Beyond atom economy, a broader green chemistry approach to the synthesis of this compound is a critical future direction. This involves a holistic assessment of the entire synthetic process to minimize its environmental impact. rsc.org Key principles to be integrated include the use of renewable feedstocks, the selection of safer solvents (or solvent-free conditions), energy efficiency, and the design of biodegradable products. The development of a "Green Scorecard" or the use of metrics like the Green Aspiration Level could help quantify the sustainability of different synthetic routes, guiding researchers toward the most environmentally benign methods. rsc.org This approach not only reduces the environmental footprint but also aligns with the growing demand for sustainable practices in the chemical industry.

Q & A

How can researchers optimize the synthesis of 1-(2,4-Dinitrophenyl)-2-methylpiperazine to achieve higher yields?

Basic Research Question
Synthesis optimization requires careful control of reaction conditions and purification steps. Key strategies include:

  • Acid-Catalyzed Hydrolysis : Using trifluoroacetic acid or similar catalysts to hydrolyze intermediates like diaziridines or hydrazines, as demonstrated in the conversion of precursors to 1-(2,4-dinitrophenyl) derivatives .
  • Stepwise Functionalization : Introducing the dinitrophenyl group via condensation reactions with 2,4-dinitrophenylhydrazine under reflux conditions in ethanol, followed by recrystallization for purity .
  • Purification : Chromatography (normal phase or HPLC) or recrystallization from ethanol/acetonitrile to isolate high-purity crystalline forms .

What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Basic Research Question
A multi-technique approach is critical for structural validation:

TechniqueApplicationExample Evidence
NMR Confirms piperazine ring substitution patterns and dinitrophenyl connectivity
IR Spectroscopy Identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹)
Mass Spectrometry Validates molecular weight and fragmentation patterns
Elemental Analysis Ensures ±0.4% accuracy for C, H, N composition

How should researchers screen the biological activity of this compound?

Basic Research Question
Methodological steps include:

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi, comparing results to structural analogs like sulfonylpiperazines .
  • Anti-inflammatory Screening : COX-2 inhibition assays or TNF-α modulation studies in cell lines, leveraging the nitrophenyl group’s electron-withdrawing effects .
  • Dose-Response Curves : Establish IC₅₀ values using standardized protocols (e.g., MTT assays for cytotoxicity) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Contradictions often arise from structural analogs or experimental variables. Mitigation strategies:

  • Structural Comparison : Differentiate activity between 2-methylpiperazine derivatives and other piperazine sulfonamides or hydrazines .
  • Standardized Assays : Control variables like solvent (DMSO vs. water), cell line specificity, and incubation time .
  • Meta-Analysis : Cross-reference PubChem BioAssay data and prioritize studies with >95% purity and validated protocols .

What strategies enhance the pharmacological properties of this compound through structural modification?

Advanced Research Question
Targeted modifications include:

  • Electron-Withdrawing Substituents : Introduce sulfonyl or methoxy groups to the phenyl ring to modulate reactivity and bioavailability .
  • Piperazine Ring Functionalization : Replace methyl groups with bulkier substituents (e.g., adamantyl) to improve target binding .
  • Hybrid Molecules : Conjugate with pyridine or furan moieties to explore synergistic effects in antimicrobial or anticancer activity .

How do researchers investigate the interaction mechanisms of this compound with biological targets?

Advanced Research Question
Mechanistic studies involve:

  • Molecular Docking : Use software (e.g., AutoDock) to predict binding affinity with enzymes like COX-2 or bacterial topoisomerases .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
  • Kinetic Studies : Monitor time-dependent inhibition of enzymatic activity (e.g., urease or β-lactamase) .

How can discrepancies in analytical data (e.g., NMR shifts) be addressed during characterization?

Advanced Research Question
Discrepancies arise from solvent effects or impurities. Solutions include:

  • Deuterated Solvent Calibration : Use CDCl₃ or DMSO-d₆ for NMR to standardize chemical shift reporting .
  • High-Resolution MS : Resolve isotopic patterns to confirm molecular formulas .
  • Cross-Validation : Compare spectral data with structurally characterized analogs (e.g., 1-(2,4-dinitrophenyl)hydrazine derivatives) .

What experimental approaches assess the stability of this compound under varying conditions?

Advanced Research Question
Stability studies require:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • pH-Dependent Studies : Monitor hydrolysis in buffers (pH 1–13) via HPLC to identify degradation products .
  • Light Exposure Tests : UV-Vis spectroscopy to track nitro group reduction under photolytic conditions .

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